Zelandopam
Overview
Description
Zelandopam is a selective dopamine D1-like receptor agonist. It has been studied for its potential therapeutic effects in treating conditions such as heart failure, hypertension, and renal insufficiency. The compound has shown promise in clinical trials, particularly for its ability to promote renal function and cardiovascular health .
Preparation Methods
The synthesis of Zelandopam involves several steps, including the formation of its core structure and subsequent functionalizationThe final product is often obtained as a hydrochloride salt to enhance its stability and solubility .
Chemical Reactions Analysis
Zelandopam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a model compound to study dopamine receptor interactions.
Biology: Investigated for its effects on renal and cardiovascular systems.
Medicine: Potential therapeutic agent for heart failure, hypertension, and renal insufficiency.
Industry: Explored for its use in developing new pharmaceuticals targeting dopamine receptors
Mechanism of Action
Zelandopam exerts its effects by selectively activating dopamine D1-like receptors. This activation leads to the stimulation of adenylate cyclase, resulting in increased cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels promote vasodilation, enhance renal blood flow, and improve cardiac output. The compound’s effects are primarily mediated through the G-protein-coupled receptor pathway .
Comparison with Similar Compounds
Zelandopam is unique among dopamine receptor agonists due to its high selectivity for D1-like receptors. Similar compounds include:
Fenoldopam: Another D1 receptor agonist used for managing hypertension.
Dopamine: A naturally occurring neurotransmitter with broader receptor activity.
SKF-38393: A synthetic D1 receptor agonist used in research. Compared to these compounds, this compound offers a more targeted approach with fewer off-target effects
Properties
IUPAC Name |
4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c17-12-3-1-8(5-14(12)19)10-6-16-7-11-9(10)2-4-13(18)15(11)20/h1-5,10,16-20H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULLEMQICAKPOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563344, DTXSID20861352 | |
Record name | 4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERAPP_25450 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119085-25-5 | |
Record name | 4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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